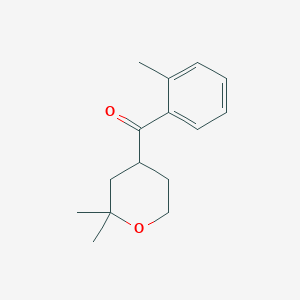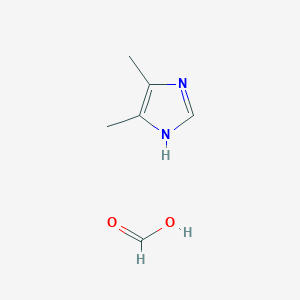
4,5-Dimethyl-1H-imidazole formate
Overview
Description
4,5-Dimethyl-1H-imidazole formate is a chemical compound with the CAS Number: 86027-00-1 . It has a molecular weight of 142.16 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 4,5-dimethyl-1H-imidazole formate . The InChI Code is 1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3) .Physical And Chemical Properties Analysis
4,5-Dimethyl-1H-imidazole formate is a white to yellow powder or crystals . It is stored at room temperature .Scientific Research Applications
Spectroscopy and Molecular Docking : Imidazole derivatives like 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (CLMPDI) and 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole (BPCLDI) have been synthesized using a solvent-free pathway, followed by detailed spectroscopic characterization (IR, FT-Raman, and NMR) and reactivity study based on Density Functional Theory (DFT) calculations. These derivatives have shown antimicrobial activity and potential interactions with specific proteins, suggesting pharmaceutical applications (Thomas et al., 2018).
Reactivity Study : Further analysis of newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (MPDIA) and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA), demonstrated their specific spectroscopic and reactive properties. The research encompassed experimental spectroscopic measurements and DFT calculations, revealing insights into their local reactivity properties (Hossain et al., 2018).
Iridium-Catalyzed Reactions : The iridium-catalyzed reaction of imidazoles with formates has been described, leading to the production of 2-[(alkoxy)(siloxy)methyl]imidazoles. This study provides insight into regioselective reactions and product conversion under specific conditions (Fukumoto et al., 2017).
Photochemical Reduction Studies : Investigations on ruthenium complexes with imidazole derivatives have been conducted to understand their role in the photochemical reduction of CO2 to formate. These studies offer structural information on reaction intermediates and emphasize the significance of considering the participation of certain compounds in catalytic pathways (Sampaio et al., 2019).
Biomolecular NMR : Imidazole derivatives are used as internal pH indicators in biomolecular NMR, demonstrating their utility in a range of applications including structural genomics and metabolomics (Baryshnikova et al., 2008).
Nanoparticle Synthesis : Imidazole derivatives have been identified as organic precursors for the synthesis of zinc oxide nanoparticles, indicating their role in the development of nanomaterials (Padhy et al., 2010).
Safety and Hazards
Future Directions
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Mechanism of Action
Target of Action
4,5-Dimethyl-1H-imidazole formate is a derivative of imidazole, a heterocyclic compound that plays a pivotal role in the synthesis of biologically active molecules . Imidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA structures . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 4,5-Dimethyl-1H-imidazole formate with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, diabetes, viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
4,5-dimethyl-1H-imidazole;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPFRBUPJBNHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1H-imidazole formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



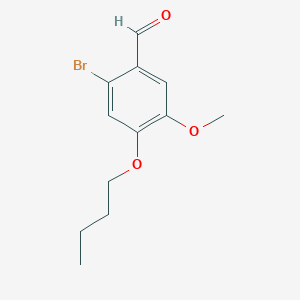
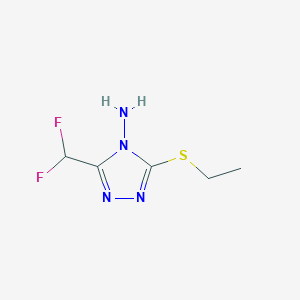

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)

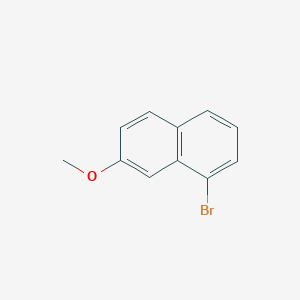

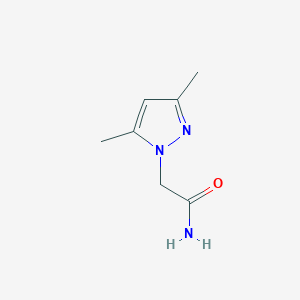


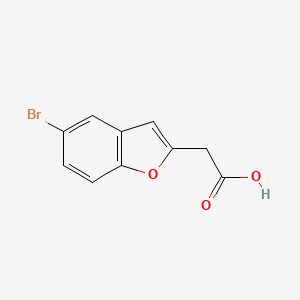

![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)
